molecular formula C8H5BrN2 B1268445 5-Bromoquinoxaline CAS No. 76982-23-5

5-Bromoquinoxaline

Cat. No. B1268445
CAS RN: 76982-23-5
M. Wt: 209.04 g/mol
InChI Key: UJEGBESUCWOWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinoxaline is a compound of interest due to its potential applications in various fields of chemistry and materials science. It serves as a key intermediate in the synthesis of complex molecules and has been studied for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 5-Bromoquinoxaline involves several key steps starting from base chemicals like 4-nitrobenzene-1,2-diamine. Methods include cyclization, hydrogenation, and bromination processes to achieve high yields. Optimal conditions have been identified for each step, such as the use of 1,3-dibromo-5,5-dimethylhydantoin as an effective brominating agent under mild conditions, resulting in high overall yields (Chang Dong-liang, 2009).

Scientific Research Applications

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s used in various fields of medicine and pharmacy . Here are some applications of quinoxaline derivatives:

  • Anti-Microbial Activity : These compounds have also been used for their antimicrobial properties . The effectiveness can vary depending on the specific microorganism and the quinoxaline derivative used.

  • Anti-Convulsant Activity : Some quinoxaline derivatives have been studied for their potential anti-convulsant activity .

  • Anti-Tuberculosis Activity : Quinoxaline derivatives have been used in the treatment of tuberculosis .

  • Anti-Malarial Activity : These compounds have also been used in the treatment of malaria .

  • Anti-Leishmanial Activity : Quinoxaline derivatives have shown potential in the treatment of leishmaniasis .

  • Kinase Inhibitors : 6-Amino-5-bromoquinoxaline has been used as a building block for the synthesis of kinase inhibitors, such as 6-amino-4-(4-phenoxyphenylamino)-5-bromoquinoxaline, which has potent activity against epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .

  • c-Met Kinase Inhibitors : 6-Amino-5-bromoquinoxaline can be converted into 6-amino-4-(3-chloro-4-fluorophenylamino)-5-bromoquinoxaline, which exhibits high selectivity for c-Met kinase and inhibits tumor growth in vivo .

  • Antimalarial Drugs : 6-Amino-5-bromoquinoxaline can be used as a starting material for the synthesis of antimalarial drugs, such as 6-(4-fluorophenyl)-5-bromo-2-methyl-1,2,4-triazolo[1,5-a]quinoxaline, which has potent activity against chloroquine-resistant strains of Plasmodium falciparum .

  • Fluorescent Dyes and Imaging Agents : 6-Amino-5-bromoquinoxaline can be employed for the preparation of fluorescent dyes and imaging agents, such as 6-amino-5-bromoquinoxaline-2,3-dione, which exhibits bright green fluorescence and can be used for labeling proteins and nucleic acids .

  • Anti-Inflammatory Agents : Quinoxaline derivatives, including 5-Bromoquinoxaline, have been studied for their potential anti-inflammatory effects .

  • Antiviral Agents : Some quinoxaline derivatives have shown antiviral properties, which could potentially include 5-Bromoquinoxaline .

  • Kinase Inhibitors : 6-Amino-5-bromoquinoxaline, a derivative of 5-Bromoquinoxaline, has been used as a building block for the synthesis of kinase inhibitors, which have potent activity against epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .

  • c-Met Kinase Inhibitors : 6-Amino-5-bromoquinoxaline can be converted into a compound that exhibits high selectivity for c-Met kinase and inhibits tumor growth in vivo .

  • Antimalarial Drugs : 6-Amino-5-bromoquinoxaline can be used as a starting material for the synthesis of antimalarial drugs, which have potent activity against chloroquine-resistant strains of Plasmodium falciparum .

  • Fluorescent Dyes and Imaging Agents : 6-Amino-5-bromoquinoxaline can be employed for the preparation of fluorescent dyes and imaging agents, such as 6-amino-5-bromoquinoxaline-2,3-dione, which exhibits bright green fluorescence and can be used for labeling proteins and nucleic acids .

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

5-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEGBESUCWOWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346216
Record name 5-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinoxaline

CAS RN

76982-23-5
Record name 5-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoquinoxaline
Reactant of Route 2
Reactant of Route 2
5-Bromoquinoxaline
Reactant of Route 3
Reactant of Route 3
5-Bromoquinoxaline
Reactant of Route 4
Reactant of Route 4
5-Bromoquinoxaline
Reactant of Route 5
5-Bromoquinoxaline
Reactant of Route 6
5-Bromoquinoxaline

Citations

For This Compound
17
Citations
WD Brown, AH Gouliaev - Synthesis, 2002 - thieme-connect.com
… Hollstein and Krisov have prepared 5-bromoquinoxaline (12) in a 6 step procedure (yield not … Using NBS/H 2 SO 4 at room temperature to 60 C, 5-bromoquinoxaline could be isolated in …
Number of citations: 52 www.thieme-connect.com
SP SHIRAME, SK PASALE, SY JADHAV… - International Journal …, 2014 - researchgate.net
… at ambient temperature and the quinoxaline 1, 2, 3-triazole derivatives (4a-l) were prepared by the copper catalysed azide alkyne cycloaddition reaction of 6-azido -5-bromoquinoxaline …
Number of citations: 0 www.researchgate.net
S Ucar, S Eşsiz, A Daştan - Tetrahedron, 2017 - Elsevier
… out by the procedure described in Section 4.40 using 5-bromoquinoxaline (9) (210 mg, 1.0 … by eluting with 40% EtOAc/n-hexane and 5-bromoquinoxaline-1-oxide (31) was obtained as …
Number of citations: 11 www.sciencedirect.com
SA Munk, DA Harcourt, PN Arasasingham… - Journal of medicinal …, 1997 - ACS Publications
… 6-Amino-5-bromoquinoxaline was treated with sodium hydride and then phenyl cyanate, which was derived from cyanogen bromide and phenol, to afford an electrophilic intermediate …
Number of citations: 54 pubs.acs.org
GA Parada, LA Fredin, MP Santoni, M Jäger… - Inorganic …, 2013 - ACS Publications
… This was successfully achieved using 2,6-di(trimethylstannyl)pyridine, (30) 2 equiv of 5-bromoquinoxaline, and tetrakis(triphenylphosphine)palladium(0) under microwave irradiation. …
Number of citations: 50 pubs.acs.org
SP Shirame, RB Bhosale - Green Chemistry, 2018 - books.google.com
… The quinoxaline 1, 2, 3 triazole derivatives were prepared by the copper catalyzed azide and alkyne cycloaddition reaction of 6-azido-5-bromoquinoxaline with various substituted …
Number of citations: 6 books.google.com
A Lewanowicz, J Lipiński, Z Ruziewicz… - Journal of …, 1989 - Elsevier
Highly resolved phosphorescence and S 1 (n, π ∗ ) ←S 0 phosphorescence excitation spectra and some photophysical properties of 5- and 6-monohaloquinoxalines (XQs, X = Cl or Br) …
Number of citations: 14 www.sciencedirect.com
C Dardonville, I Rozas - Medicinal research reviews, 2004 - Wiley Online Library
… The 5-bromoquinoxaline brimonidine (70, Fig. 10) is an example of 2aminoimidazoline showing a good binding affinity to I2-IBS (pKi ¼ 7.47) and different selectivity with respect to α2-…
Number of citations: 167 onlinelibrary.wiley.com
M Barbasiewicz, A Szadkowska, R Bujok… - Organometallics, 2006 - ACS Publications
… In a Schlenk tube was placed a solution of 5-bromoquinoxaline (0.069 g, 0.33 mmol) in toluene (1.5 mL), and solid Pd(PPh 3 ) 4 (0.011 g, 3 mol %) was added under argon. Neat Bu 3 …
Number of citations: 147 pubs.acs.org
Y Shirasaki - Journal of pharmaceutical sciences, 2008 - Elsevier
… Conversion of 2,6-dicloro-p-aminobenzene into 5-bromoquinoxaline provided more than 20-fold higher corneal permeability and 10-fold higher drug levels in aqueous humor after …
Number of citations: 100 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.